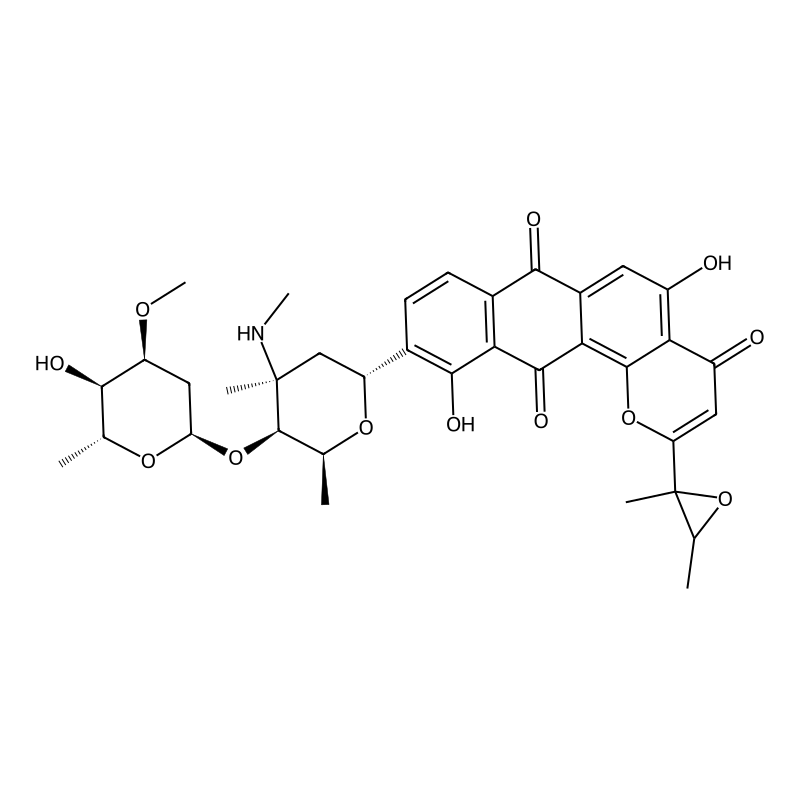

Altromycin H

Content Navigation

Achieving reproducible DNA damage studies requires a pluramycin antibiotic with exacting reactivity. Altromycin H (CAS 160219-87-4) from SMolecule eliminates substitution variability.

- 5-fold greater reactivity vs Altromycin I - reliable high-potency benchmark for SAR

- Unique DNA sequence selectivity identifies novel genomic hotspots

- Defined pKa (6.7, 11.8) enables pH-dependent uptake studies

Shipped globally from stock for immediate research use.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Altromycin H is a potent antitumor antibiotic belonging to the pluramycin family, a class of natural products known for their significant cytotoxic activity. [1] Like its analogs, Altromycin H functions as a DNA-damaging agent by first intercalating its planar chromophore into the DNA double helix and subsequently forming a covalent bond with guanine bases via a reactive epoxide moiety. [2] This DNA alkylation disrupts cellular replication and transcription, ultimately inducing apoptosis. These compounds are valuable tools in oncology and molecular biology for probing DNA damage response pathways. [3]

Research Fit

Structural Differentiator

Lacks C(5) altrose substituent; distinct from altromycins A–G

pH-Dependent Behavior

Quantified phenolic pKa near physiological range informs protonation-state studies

Metal Coordination Capacity

Well-characterized Cu(II) binding site for metallodrug research and EPR probe applications

References

- [1] Brill, G. M., McAlpine, J. B., & Whittern, D. (1993). Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity. The Journal of antibiotics, 46(3), 394–400.

- [2] Sun, D., Hansen, M., & Hurley, L. H. (1998). Pluramycins. Old Drugs Having Modern Friends in Structural Biology. Accounts of Chemical Research, 31(12), 829-837.

- [3] Zalesna, A., Mahapatra, S., & Skladanowski, A. (2007). DNA damage and repair in the mechanism of action of and resistance to anticancer drugs. Postepy higieny i medycyny doswiadczalnej (Online), 61, 680-690.

Substituting Altromycin H with other pluramycin-class antibiotics is inadvisable for reproducible research due to profound functional differences arising from minor structural changes. For instance, the presence or absence of a single methyl group dramatically alters biological reactivity, as seen between Altromycin H and its close analog, Altromycin I. [1] Furthermore, variations in glycosidic substitution, such as the C5 altrose moiety found in Altromycin B but absent in Altromycin H, result in fundamentally different DNA sequence-targeting preferences. [1] This means that different analogs will damage different genomic locations, triggering distinct cellular responses and making direct substitution scientifically invalid.

Substitution Risk

Enhanced Alkylation Reactivity vs N-Demethyl Analog

Altromycin H demonstrates significantly higher reactivity towards DNA compared to its close analog, Altromycin I. The structural difference is the presence of a dimethylamino group on the C10 disaccharide of Altromycin H, versus a monomethylamino group on Altromycin I. This single additional methyl group results in an approximately 5-fold increase in DNA modification reactivity for Altromycin H. [1]

| Evidence Dimension | Relative DNA Reactivity |

| Target Compound Data | Altromycin H (with C10 dimethylamino group) |

| Comparator Or Baseline | Altromycin I (with C10 monomethylamino group) |

| Quantified Difference | ~5x more reactive |

| Conditions | In vitro DNA modification assays. |

This higher intrinsic reactivity allows for the use of lower concentrations to achieve the same level of DNA damage, impacting experimental design, dose-response accuracy, and cost-effectiveness.

Distinct DNA Sequence Selectivity

The pluramycin family exhibits distinct subgroups of DNA sequence selectivity based on their substitution patterns. Altromycin B, which possesses a C5 altrose substituent, preferentially alkylates guanine in 5'-AG* and 5'-TG* sequences. Altromycin H, which lacks this C5 substituent, belongs to a different selectivity group. [1] This structural difference dictates that Altromycin H will target different sites within the genome compared to Altromycin B, leading to unique downstream biological effects.

| Evidence Dimension | DNA Alkylation Sequence Preference |

| Target Compound Data | Belongs to the class without a C5 altrose substituent, resulting in a distinct selectivity profile. |

| Comparator Or Baseline | Altromycin B (with a C5 altrose substituent) prefers 5'-AG* and 5'-TG* sequences. |

| Quantified Difference | Qualitatively different genomic targeting. |

| Conditions | Primer extension methods and in vitro DNA alkylation mapping. |

Selecting Altromycin H is critical for experiments designed to probe DNA damage responses at genomic sites not targeted by more common pluramycins like Altromycin B, ensuring novel results and correct mechanistic interpretations.

Defined Physicochemical Properties

Altromycin H has been characterized spectroscopically, yielding defined dissociation constants for its two phenolic groups. The measured pKa values are pK1=6.7 and pK2=11.8. [1] This information provides a quantitative basis for predicting its charge state, solubility, and potential for metal ion interaction across a range of pH conditions, a level of characterization not available for all pluramycin analogs.

| Evidence Dimension | Phenolic Group Dissociation Constants (pKa) |

| Target Compound Data | pK1 = 6.7, pK2 = 11.8 |

| Comparator Or Baseline | Uncharacterized or poorly characterized pluramycin analogs. |

| Quantified Difference | Provides specific, actionable physicochemical data. |

| Conditions | Spectroscopic analysis at 25°C. |

This data is crucial for ensuring reproducible results by allowing for rational buffer selection to maintain compound stability and for designing studies that investigate pH-dependent activity or interactions with metal ions like copper(II).

SAR Studies: High-Reactivity Baseline

Due to its ~5-fold greater reactivity compared to its N-demethyl analog Altromycin I, this compound serves as an effective high-potency benchmark in SAR studies to quantify the impact of other structural modifications on DNA alkylation efficiency. [1]

Genomic Mapping of Non-Canonical DNA Damage

Given its distinct DNA sequence selectivity compared to C5-substituted analogs like Altromycin B, Altromycin H is the appropriate choice for identifying novel genomic hotspots for pluramycin-induced damage and studying the associated, unique DNA repair pathway responses. [1]

pH-Dependent Cytotoxicity & Metal Interactions

The well-defined pKa values of 6.7 and 11.8 allow for precise control over the compound's protonation state, making it the right tool for studies analyzing how pH gradients within tumors or the presence of biological metal ions affect drug uptake, DNA binding, and overall efficacy. [2]

Application Fit

References

- [1] Sun, D., Hansen, M., & Hurley, L. H. (1998). Pluramycins. Old Drugs Having Modern Friends in Structural Biology. Accounts of Chemical Research, 31(12), 829-837.

- [2] Pneumatikakis, G., Raptopoulou, C. P., Terzis, A., & Sagnou, M. (2004). Spectroscopic studies on the anticancer antibiotic Altromycin H and the interaction with copper(II) ions. Journal of inorganic biochemistry, 98(11), 1795–1805.

XLogP3

Wikipedia

Explore Compound Types